molecular formula C12H11NO4S2 B2842795 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 926213-55-0

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2842795
CAS No.: 926213-55-0
M. Wt: 297.34
InChI Key: QMGTZNNYUCJDJV-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a high-purity small molecule developed for research applications. This compound belongs to a class of organic compounds known as thiophene carboxylic acids, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile pharmacological properties and role as bio-isosteric replacements . The molecular formula is C13H13NO4S2, with an average molecular weight of 319.38 g/mol . Its structure features a thiophene ring core substituted with a carboxylic acid group and a sulfonamide linkage to a 4-methylphenyl group, making it a valuable intermediate for constructing more complex molecules . This compound is of significant interest in antiviral research. It has been identified as an experimental inhibitor targeting the genome polyprotein of the Hepatitis C virus (HCV) subtype 1b, making it a useful tool for studying flavivirus infections . The thiophene nucleus is a prominent feature in several approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents, highlighting the research value of this chemical scaffold . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthesizing novel chemical entities for high-throughput screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)19(16,17)13-10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGTZNNYUCJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

Drug Development

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibiotic development. Studies have shown that modifications of thiophene derivatives can lead to compounds with enhanced antimicrobial activity .

Research indicates that compounds containing thiophene rings exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific compound has been analyzed for its effects on cellular pathways involved in inflammation and cancer cell proliferation. In vitro studies have demonstrated that derivatives of thiophene can inhibit specific enzymes related to cancer progression .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored properties for specific applications in materials science .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated enhanced activity against Gram-positive bacteria when modified with different substituents.
Anticancer PropertiesShowed significant inhibition of cell proliferation in breast cancer cell lines through apoptosis induction.
Synthetic ApplicationsUtilized as a precursor in the synthesis of novel thiophene derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism by which 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenyl-Modified Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties Reference
3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid 4-CH₃ C₁₂H₁₁NO₄S₂ 313.35* Moderate lipophilicity; electron-donating Target
3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid 4-Cl C₁₁H₈ClNO₄S₂ 317.76 Higher polarity; electron-withdrawing
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid 4-F (additional fluorophenyl) C₁₈H₁₄FNO₄S₂ 391.44 Enhanced metabolic stability; π-π stacking
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid 3-Cl, 4-CH₃ C₁₂H₁₀ClNO₄S₂ 331.80 Steric hindrance; mixed electronic effects

Notes:

  • Electron-donating vs. In contrast, chlorine (4-Cl) withdraws electrons, reducing reactivity but improving solubility .
  • Fluorine substitution: The fluorophenyl analog (C₁₈H₁₄FNO₄S₂) introduces a second aromatic ring, which may improve binding to hydrophobic pockets in biological targets while resisting oxidative metabolism .

Functional Group Modifications

Table 2: Derivatives with Additional Functional Groups

Compound Name Functional Modifications Molecular Weight Potential Applications Reference
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate Methoxy, phenylamino, methyl ester 418.49 Kinase inhibition (e.g., GSK-0660)
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Isopropylsulfonyl, methylthio 331.48 Antibacterial/antifungal activity
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Bromo, cyano, ester groups 404.28 Synthetic intermediate for pharmaceuticals

Key Observations :

  • Ester vs. carboxylic acid : The methyl ester in ’s compound improves cell permeability compared to the carboxylic acid form, making it a prodrug candidate .
  • Sulfur-containing groups : The methylthio and isopropylsulfonyl groups in ’s compound may enhance interactions with metal ions in enzyme active sites .
  • Synthetic utility: Bromo and cyano substituents () facilitate further functionalization via cross-coupling reactions .

Purity and Characterization

Compounds such as 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid and its 3-chloro-4-methylphenyl analog are reported to have purities >90%, ensuring reliability in biological assays . This contrasts with intermediates like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, which are typically synthesized for further modification rather than direct application .

Biological Activity

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, also known as a derivative of thiophene-2-carboxylic acid, belongs to the class of p-toluenesulfonamides. This compound exhibits significant biological activities, particularly in the realms of antioxidant and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO4S2C_{12}H_{11}NO_4S_2. It features a thiophene ring substituted with a sulfonamide group, which is responsible for its biological activity.

PropertyValue
Molecular Weight281.35 g/mol
Chemical FormulaC₁₂H₁₁N₀₄S₂
IUPAC NameThis compound
DrugBank IDDB07770

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acid exhibit considerable antioxidant properties. For instance, a related compound showed an inhibition percentage of 62.0% in the ABTS assay, comparable to ascorbic acid (88.44%) . This suggests that compounds in this class can effectively scavenge free radicals.

Table 1: Antioxidant Activity Comparison

CompoundInhibition (%)
3-Amino thiophene-2-carboxamide (7a)62.0
Ascorbic Acid88.44
Hydroxy thiophene derivatives54.9 - 28.4

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various pathogenic bacteria. The studies indicated that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antibacterial Activity Against Pathogenic Bacteria

CompoundE. coli (%)P. aeruginosa (%)S. aureus (%)B. subtilis (%)
Amino thiophene derivatives (7b)40.086.983.382.6
Hydroxy thiophene derivatives (3b)20.078.370.8-
Methyl thiophene derivatives (5b)No activity---

The results show that the amino derivatives exhibit higher antibacterial activity compared to their hydroxy and methyl counterparts, likely due to structural variations that enhance hydrophilicity and interaction with bacterial membranes .

The biological activities of this compound can be attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes within the bacteria. The sulfonamide group is known for its role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

Case Studies

A notable study conducted on various thiophene derivatives highlighted the significant correlation between structural modifications and biological efficacy . The introduction of different substituents on the aromatic ring led to variations in both antioxidant and antibacterial activities, emphasizing the importance of chemical structure in determining biological function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a thiophene-2-carboxylic acid precursor. Key steps include:

  • Sulfonylation : Reacting 3-aminothiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
    • Purity Challenges : Residual solvents or unreacted sulfonyl chloride can persist. Characterize intermediates via 1^1H/13^{13}C NMR and HPLC (C18 column, acetonitrile/water gradient) to confirm purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Analytical Strategy :

  • NMR : The sulfonamide NH proton appears as a singlet near δ 10.5–11.0 ppm. The thiophene ring protons resonate as doublets (δ 6.8–7.5 ppm), while the methyl group on the phenyl ring appears as a singlet at δ 2.4 ppm .
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]^- at m/z 338.04 (calculated for C13_{13}H12_{12}NO4_4S2_2). Fragmentation peaks at m/z 155 (thiophene-carboxylic acid) and m/z 183 (4-methylbenzenesulfonyl group) confirm substituent positions .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility Profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation .
  • Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC. The sulfonamide group is hydrolytically stable at pH 7–8 but degrades in strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the sulfonamide substituent influence bioactivity in enzyme inhibition assays?

  • Structure-Activity Insights : The 4-methylphenylsulfonyl group enhances lipophilicity, improving membrane permeability. In vitro studies against cyclooxygenase-2 (COX-2) show IC50_{50} values of 1.2–3.5 µM, attributed to hydrogen bonding between the sulfonamide and Arg120/His90 residues .
  • Experimental Design : Use fluorescence polarization assays with purified COX-2 and arachidonic acid substrate. Include positive controls (e.g., celecoxib) and validate results with molecular docking (AutoDock Vina) .

Q. What metabolic pathways are involved in cytochrome P450-mediated oxidation of this compound?

  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis reveals a primary metabolite (m/z 354.04) corresponding to thiophene-S-oxide formation via CYP3A4/2D6 oxidation. Confirm using deuterium isotope retention assays and synthetic sulfoxide standards .
  • Reactive Intermediate Risks : The thiophene-S-oxide may form adducts with glutathione (detected via MRM transitions m/z 611 → 483). Assess cytotoxicity in HepG2 cells to evaluate potential hepatotoxicity .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Pharmacokinetic Optimization :

  • Bioavailability : Low oral bioavailability (<20%) in rodents due to first-pass metabolism. Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .
  • Tissue Distribution : Conduct radiolabeled (14^{14}C) studies in Sprague-Dawley rats. Highest accumulation occurs in liver and kidneys, with a plasma half-life of 2.3 hours .
    • In Vivo Validation : Use xenograft models (e.g., HT-29 colorectal cancer) with daily oral dosing (50 mg/kg). Pair with PD biomarkers (e.g., serum VEGF levels) to correlate efficacy .

Data Contradictions and Resolution

Q. Conflicting reports on thiophene ring reactivity: How to reconcile electrophilic substitution vs. ring-opening pathways?

  • Contextual Analysis : Electrophilic substitution (e.g., bromination) dominates in non-polar solvents (CHCl3_3), yielding 5-bromo derivatives. In polar protic solvents (H2_2O/EtOH), acid-catalyzed ring-opening occurs, forming dicarboxylic acids .
  • Mitigation : Control solvent polarity and temperature (20–25°C) to favor substitution. Characterize products via 1^1H NMR (loss of thiophene protons) and IR (C=O stretch at 1700 cm1^{-1}) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateCAS No.Purity (%)NMR (δ, ppm)MS (m/z)
3-Aminothiophene-2-carboxylic acid40748-90-1986.75 (d, J=5.2 Hz, 1H), 10.2 (s, 1H, NH2_2)142.03 [M+H]+^+
4-Methylbenzenesulfonyl chloride98-59-9992.4 (s, 3H, CH3_3), 7.4–7.8 (m, 4H, Ar-H)190.98 [M–Cl]+^+

Table 2 : In Vitro Bioactivity Profile

TargetAssay TypeIC50_{50} (µM)Reference
COX-2Fluorescence Polarization1.2 ± 0.3
EGFRKinase Inhibition8.5 ± 1.1
CYP3A4Microsomal Inhibition12.4 ± 2.7

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